molecular formula C8H14N2O2 B13330241 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid

Cat. No.: B13330241
M. Wt: 170.21 g/mol
InChI Key: CYTFKMLBBRZSLR-UHFFFAOYSA-N
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Description

1,5-Diazabicyclo[322]nonane-6-carboxylic acid is a bicyclic compound with a unique structure that includes two nitrogen atoms and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include batch or continuous flow processes, depending on the industrial requirements .

Chemical Reactions Analysis

Types of Reactions

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid involves its interaction with specific molecular targets. For example, it may activate central type nicotinic acetylcholine receptors, leading to its antipruritic effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid is unique due to its specific combination of a bicyclic structure with nitrogen atoms and a carboxylic acid group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid

InChI

InChI=1S/C8H14N2O2/c11-8(12)7-6-9-2-1-3-10(7)5-4-9/h7H,1-6H2,(H,11,12)

InChI Key

CYTFKMLBBRZSLR-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCN(C1)C(C2)C(=O)O

Origin of Product

United States

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